

An In-depth Technical Guide to SI-109: A Potent STAT3 Inhibitor

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Compound of Interest

Compound Name: SI-109

Cat. No.: B2909905

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Abstract

SI-109 is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). By targeting the SH2 domain of STAT3, **SI-109** effectively disrupts its dimerization, nuclear translocation, and transcriptional activity, making it a valuable tool for cancer research and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of **SI-109**. Detailed experimental protocols and data are presented to facilitate its application in a research and drug discovery setting.

Chemical Structure and Properties

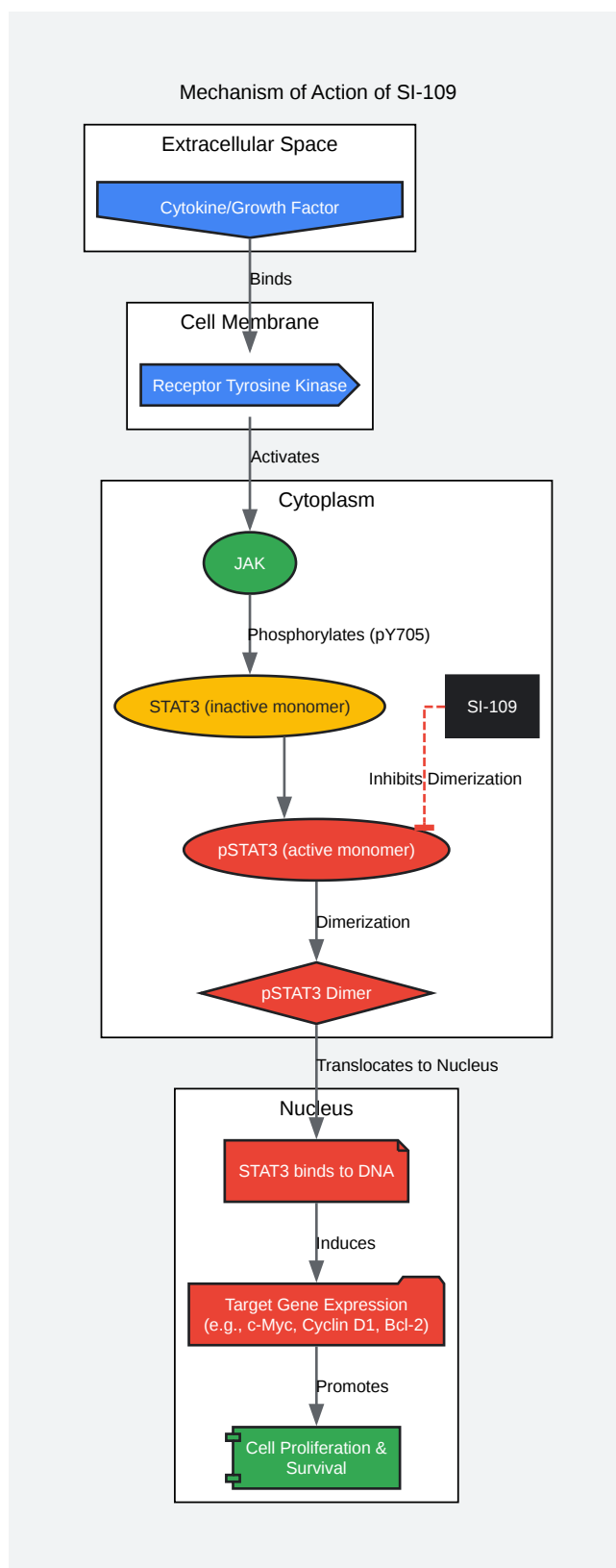
SI-109 is a complex synthetic organic molecule designed for high-affinity binding to the SH2 domain of STAT3. Its structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **SI-109**

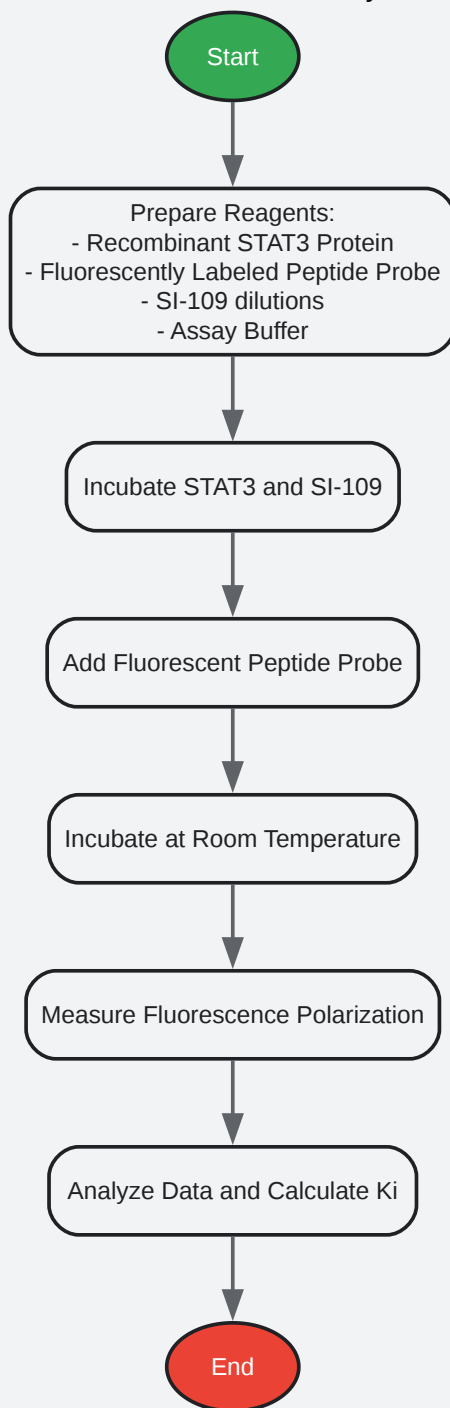
Property	Value
IUPAC Name	[[2-[[[(5S,8S,10aR)-3-acetyl-8-[[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,2]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid
Molecular Formula	C ₄₀ H ₄₄ F ₂ N ₇ O ₉ P
Molecular Weight	835.8 g/mol
CAS Number	2429877-30-3
Appearance	Solid
Solubility	Soluble in DMSO

Mechanism of Action

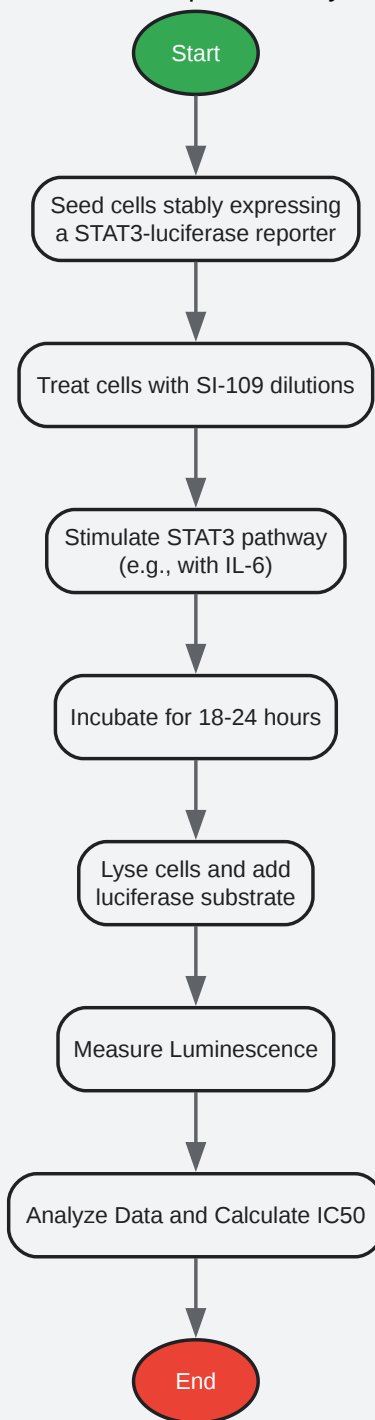
SI-109 functions as a competitive inhibitor of the STAT3 SH2 domain. The SH2 domain is crucial for the dimerization of activated STAT3 monomers through binding to phosphotyrosine residues. By occupying this domain, **SI-109** prevents the formation of STAT3 homodimers, a critical step for its nuclear translocation and subsequent regulation of target gene expression. This inhibition of the STAT3 signaling pathway ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells that are dependent on STAT3 activity.



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STAT3 Luciferase Reporter Assay Workflow

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References

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- 2. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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